6-amino-5-(2,2-diethoxyethyl)-2-sulfanyl-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “6-amino-5-(2,2-diethoxyethyl)-2-sulfanyl-1H-pyrimidin-4-one” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Combination Reactions: It reacts with amines to form amides, carbamates, and ureas.
Substitution Reactions: It can convert alcohols into esters.
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.
Common reagents and conditions used in these reactions include imidazole and phosgene for its synthesis, and various amines and alcohols for its subsequent reactions. The major products formed from these reactions are amides, carbamates, ureas, and esters.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is used for the coupling of amino acids in peptide synthesis.
Biology: It is employed in the synthesis of various biomolecules.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with amines or alcohols to form amides or esters. The molecular targets and pathways involved include the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon, leading to the formation of a reactive intermediate that facilitates the coupling reactions .
Comparison with Similar Compounds
Carbonyldiimidazole is unique in its ability to activate carboxylic acids without the need for harsh reagents like thionyl chloride. Similar compounds include:
Phosgene: Used for similar activation reactions but is more hazardous.
Imidazole: Used as a base and nucleophile in various organic reactions.
N,N’-Dicyclohexylcarbodiimide: Another reagent used for peptide coupling but with different reaction conditions and by-products.
Carbonyldiimidazole stands out due to its ease of handling and the mild conditions required for its reactions.
Properties
IUPAC Name |
6-amino-5-(2,2-diethoxyethyl)-2-sulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSGXTLNGDMLRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(NC(=NC1=O)S)N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CC1=C(NC(=NC1=O)S)N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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